molecular formula C12H18N2 B066764 (S)-1-benzyl-3-methylaminopyrrolidine CAS No. 169749-99-9

(S)-1-benzyl-3-methylaminopyrrolidine

Cat. No.: B066764
CAS No.: 169749-99-9
M. Wt: 190.28 g/mol
InChI Key: UEAYAIWNQQWSBK-LBPRGKRZSA-N
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Description

(S)-1-benzyl-3-methylaminopyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom and a methylamino group at the 3-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-benzyl-3-methylaminopyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine, benzyl chloride, and methylamine.

    Formation of Benzylated Pyrrolidine: Pyrrolidine is reacted with benzyl chloride under basic conditions to form 1-benzylpyrrolidine.

    Introduction of Methylamino Group: The benzylated pyrrolidine is then treated with methylamine in the presence of a suitable catalyst to introduce the methylamino group at the 3-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Used to reduce any intermediate compounds.

    Chromatographic Purification: Employed to isolate and purify the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-benzyl-3-methylaminopyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with substituted benzyl or methylamino groups.

Scientific Research Applications

(S)-1-benzyl-3-methylaminopyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-benzyl-3-methylaminopyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-benzyl-3-methylaminopyrrolidine: The enantiomer of the compound with different stereochemistry.

    1-benzyl-3-aminopyrrolidine: Lacks the methyl group at the 3-position.

    1-benzyl-3-methylpyrrolidine: Lacks the amino group at the 3-position.

Uniqueness

(S)-1-benzyl-3-methylaminopyrrolidine is unique due to its specific stereochemistry and the presence of both benzyl and methylamino groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(3S)-1-benzyl-N-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYAIWNQQWSBK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439220
Record name (S)-1-benzyl-3-methylaminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169749-99-9
Record name (S)-1-benzyl-3-methylaminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1-benzyl-N-methylpyrrolidin-3-amine
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